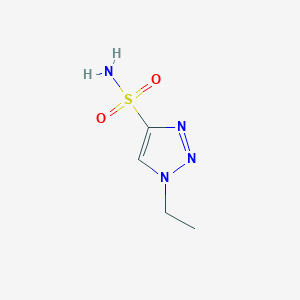

1-ethyl-1H-1,2,3-triazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for the production of large quantities of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted triazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide exhibits significant pharmacological properties, making it a valuable candidate in drug development. The triazole moiety is known for enhancing the biological activity of compounds.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure can exhibit potent antimicrobial properties. For example, studies have shown that derivatives of 1,2,3-triazoles possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the sulfonamide group can enhance this activity by acting as a zinc-binding group in enzyme inhibition .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds linked to the triazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of less than 1 μM for certain triazole-sulfonamide hybrids against HepG2 liver cancer cells . This suggests a promising avenue for developing new anticancer therapies.

Antiviral Effects

The sulfonamide derivatives have been explored as antiviral agents, particularly against HIV. Their mechanism involves inhibiting viral proteases, which are crucial for viral replication . The combination of sulfonamide with triazole has been shown to enhance antiviral efficacy compared to traditional treatments.

Agricultural Applications

The unique properties of this compound also extend to agricultural chemistry. Triazole compounds are recognized for their ability to act as fungicides and herbicides.

Fungicidal Activity

Triazoles are widely used in agriculture for their antifungal properties. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that triazole-based fungicides effectively control plant diseases caused by fungi such as Fusarium and Botrytis spp. .

Material Science Applications

The versatility of this compound extends into material science, where it serves as a building block for synthesizing novel materials.

Polymer Chemistry

Triazole-containing polymers have been developed for various applications due to their thermal stability and mechanical strength. These materials can be utilized in coatings and adhesives that require enhanced durability .

Data Summary

Case Studies

- Anticancer Study : A recent investigation into triazole-sulfonamide hybrids demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 1 μM. This underscores the potential of these compounds in targeted cancer therapies .

- Antimicrobial Efficacy : A series of trials showed that specific derivatives exhibited MIC values comparable to existing antibiotics against resistant bacterial strains, indicating their potential as alternatives in antimicrobial therapy .

- Agricultural Application : Field trials using triazole-based fungicides revealed a marked reduction in fungal infections in crops compared to untreated controls, showcasing their effectiveness in agricultural pest management .

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or antiviral effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be compared with other similar compounds, such as:

1H-1,2,3-Triazole: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.

1-Ethyl-1H-1,2,4-triazole: Contains a different triazole ring structure, which can result in different chemical and biological properties.

Sulfonamide Derivatives: Compounds like sulfanilamide, which contain a sulfonamide group but lack the triazole ring, have different mechanisms of action and applications.

Biologische Aktivität

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article reviews the current understanding of its biological mechanisms, applications in research, and comparative studies with related compounds.

Target Enzymes

The primary biological activity of this compound is attributed to its interaction with specific enzymes:

- Carbonic Anhydrase-II : This enzyme is crucial for maintaining acid-base balance in organisms. The compound inhibits this enzyme by binding to its active site, disrupting its function and leading to altered pH levels in cells.

- Microbial Enzymes : The compound has shown significant antibacterial effects by inhibiting various microbial enzymes that are essential for bacterial growth and survival.

Mode of Action

The interaction of this compound with these targets results in:

- Inhibition of Enzyme Activity : By binding to carbonic anhydrase-II and microbial enzymes, the compound effectively reduces their activity, which can lead to bacterial cell death and disruption of physiological processes in target organisms .

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence that this compound may possess anticancer activity. A study demonstrated that derivatives of triazoles exhibit significant cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HT-29 (Colon Cancer) | 15.3 |

| MOLT-4 (Leukemia) | 8.7 |

These results indicate a potential for further exploration in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Structure Type | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 1H-1,2,3-Triazole | Basic triazole | Low | Moderate |

| 1-Ethyl-1H-1,2,4-triazole | Modified triazole | Moderate | High |

| Sulfanilamide | Sulfonamide without triazole | High | Low |

This table illustrates that while some compounds exhibit notable antibacterial properties, the incorporation of the triazole ring enhances both antibacterial and anticancer activities significantly .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

Study on Anticancer Efficacy

A recent study synthesized new sulfonamide-triazole-glycoside hybrids and evaluated their anticancer efficacy. These derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The most effective compounds showed IC50 values as low as 0.8 µM against HepG2 cells .

Synthesis Techniques

Innovative synthesis methods such as "Click" chemistry have been employed to create new derivatives of triazoles. These methods not only enhance yield but also allow for the introduction of various functional groups that can improve biological activity .

Eigenschaften

IUPAC Name |

1-ethyltriazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPNURRLGSBWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.